molecular formula C10H16NO15P3 B12285402 [[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12285402
M. Wt: 483.15 g/mol
InChI Key: IKUDFCHDBYVXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deazauridine 5’-triphosphate is a structural analog of uridine, a nucleoside that plays a crucial role in the biosynthesis of ribonucleic acid (RNA). This compound is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase . This inhibition is significant in various biochemical and pharmacological contexts, particularly in cancer research and antiviral studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deazauridine 5’-triphosphate typically involves the conversion of 3-Deazauridine to its triphosphate form This process includes phosphorylation steps that require specific reagents and conditionsSubsequent steps involve deprotection and further phosphorylation to achieve the triphosphate form .

Industrial Production Methods: Industrial production of 3-Deazauridine 5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and stringent quality control measures to monitor the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Deazauridine 5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .

Scientific Research Applications

3-Deazauridine 5’-triphosphate has numerous applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of 3-Deazauridine 5’-triphosphate involves the inhibition of cytidine triphosphate synthetase. This enzyme is crucial for the biosynthesis of cytidine-5’-triphosphate, a key component of RNA. By inhibiting this enzyme, 3-Deazauridine 5’-triphosphate effectively reduces the availability of cytidine-5’-triphosphate, thereby inhibiting RNA synthesis. This mechanism is particularly relevant in cancer cells, where rapid RNA synthesis is essential for cell proliferation .

Comparison with Similar Compounds

Uniqueness: 3-Deazauridine 5’-triphosphate is unique due to its specific inhibition of cytidine triphosphate synthetase, which distinguishes it from other nucleoside analogs. This unique mechanism of action makes it a valuable tool in both cancer and antiviral research .

Properties

IUPAC Name

[[5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUDFCHDBYVXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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